N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c1-12-14(20)7-8-16-17(12)22-19(26-16)23(11-13-5-2-3-9-21-13)18(24)15-6-4-10-25-15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWJZQIDKLSBKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzo[d]thiazole moiety : Known for its significant biological activities.
- Pyridinylmethyl group : Enhances interaction with biological targets.
- Furan-2-carboxamide functional group : Contributes to its pharmacological properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClN₂O₃S |
| Molecular Weight | 368.84 g/mol |
| CAS Number | 922871-09-8 |
Biological Activity Overview
Research indicates that compounds containing benzo[d]thiazole structures exhibit a range of biological activities, including:
- Antitumor Activity :
- Anticonvulsant Properties :
-
Mechanism of Action :
- The compound is believed to interact with specific molecular targets, modulating enzyme activities or receptor functions. This interaction often leads to altered cellular processes, contributing to its therapeutic effects.
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds indicates that:
- The presence of halogen substituents (e.g., chlorine) increases biological activity by enhancing lipophilicity and facilitating better interaction with target proteins.
- Functional groups such as carboxamides and furan rings play crucial roles in enhancing solubility and bioavailability, which are essential for effective therapeutic action .
Case Studies
- Anticancer Activity :
- Neuropharmacological Effects :
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[d]thiazole can inhibit cancer cell proliferation effectively.
Case Study Example : A related compound demonstrated an IC50 value of 9.19 μM against Hepatitis C virus (HCV), indicating strong potential for anticancer applications.
Antimicrobial Activity
The compound's structure suggests it may also possess antimicrobial properties. Similar benzo[d]thiazole derivatives have been screened for their activity against various microbial strains.
Research Findings : A study highlighted the effectiveness of thiazole derivatives against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor for specific enzymes involved in disease processes, particularly those associated with cancer and viral replication.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibitory Activity | IC50 Value (μM) |
|---|---|---|
| Protein Kinase B (PKB/Akt) | Significant inhibition | 0.35 μM |
| HCV NS5B RNA Polymerase | High selectivity index | 32.2 μM |
These findings suggest that N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide could be a valuable therapeutic agent targeting critical pathways in cancer and viral infections.
Applications in Drug Development
Given its promising biological activities, this compound is being explored for various therapeutic applications:
Cancer Therapy
The inhibition of key signaling pathways involved in cell survival makes this compound a candidate for further development as a cancer therapeutic agent.
Antiviral Agents
The demonstrated antiviral activity against HCV positions this compound as a potential lead in the search for effective antiviral medications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their key features:
Key Structural and Functional Comparisons:
Core Heterocycle Variations :
- The target compound’s benzothiazole core is distinct from thiadiazole (Compound 18l) or benzofuran (931618-00-7). Benzothiazoles are associated with kinase inhibition and antimicrobial activity, while thiadiazoles often exhibit antiviral properties .
- Furan vs. Benzofuran : The target’s furan ring (smaller, less aromatic) may offer better metabolic stability than benzofuran but reduced π-stacking capacity compared to larger aromatic systems .
Substituent Effects: Chloro Groups: Present in the target (5-Cl), Compound 18l (3-Cl-phenyl), and 931618-00-7 (7-Cl). Chloro substituents typically enhance binding via hydrophobic interactions but may reduce solubility . Pyridine/Pyrimidine Moieties: The target’s pyridin-2-ylmethyl group differs from Dasatinib’s pyrimidine-piperazine unit, which is critical for kinase selectivity .
Synthetic Routes :
- The target compound likely involves acylation of a benzothiazole amine with furan-2-carbonyl chloride, followed by N-alkylation with pyridin-2-ylmethyl halide, as inferred from similar syntheses in and .
- In contrast, Dasatinib’s synthesis employs sequential coupling of thiazole intermediates with pyrimidine and piperazine groups, highlighting the complexity of polyheterocyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
